Pyridine, 3-(2-propenyloxy)-
CAS No.: 18343-04-9
Cat. No.: VC21075964
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18343-04-9 |
|---|---|
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 3-prop-2-enoxypyridine |
| Standard InChI | InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2 |
| Standard InChI Key | KUWSQDFSFCOXTF-UHFFFAOYSA-N |
| SMILES | C=CCOC1=CN=CC=C1 |
| Canonical SMILES | C=CCOC1=CN=CC=C1 |
Introduction
Structural Features and Basic Properties
Pyridine, 3-(2-propenyloxy)- (also known as 3-(allyloxy)pyridine or 3-prop-2-enoxypyridine) is a pyridine derivative characterized by an allyloxy group at the 3-position of the pyridine ring. This compound features a six-membered heterocyclic aromatic ring containing one nitrogen atom, with the allyloxy substituent providing a reactive terminal alkene functionality.
| Property | Value |
|---|---|
| Chemical Name | Pyridine, 3-(2-propenyloxy)- |
| CAS Number | 18343-04-9 |
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| Synonyms | 3-(Allyloxy)pyridine; 3-prop-2-enoxypyridine; Pyridine, 3-(allyloxy)- |
| Physical State | Not specifically reported in literature |
| Solubility | Not widely reported, expected to be soluble in common organic solvents |
The compound exhibits characteristic structural features including a planar pyridine ring with the allyloxy group extending from the 3-position. The presence of the terminal alkene provides a reactive site for various transformations, making this compound valuable in organic synthesis applications .
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
| Signal word | Warning |
Precautionary measures when handling this compound include:
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Avoiding breathing dust, fumes, gas, mist, vapors, or spray
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Washing skin thoroughly after handling
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Using only in well-ventilated areas
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Wearing appropriate protective equipment including gloves, protective clothing, and eye/face protection
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Following specific first aid measures for different exposure routes
These safety guidelines are essential for minimizing risk during research and manufacturing processes involving this compound.
Synthetic Methodologies
General Synthetic Routes
Several synthetic approaches have been developed for the preparation of Pyridine, 3-(2-propenyloxy)-. The most common method involves the O-allylation of 3-hydroxypyridine using allyl bromide or allyl chloride under basic conditions. This nucleophilic substitution reaction typically proceeds in moderate to good yields.
A general synthetic procedure involves:
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Dissolution of 3-hydroxypyridine in an appropriate solvent (DMF, acetone, etc.)
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Addition of a base (K2CO3, NaH, etc.) to deprotonate the hydroxyl group
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Addition of allyl bromide and stirring at appropriate temperature
Alternative approaches include:
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Transition metal-catalyzed cross-coupling reactions
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Nucleophilic aromatic substitution of 3-halopyridines with allyl alcohol derivatives
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Rearrangement reactions of suitable precursors
Advanced Synthetic Applications
Pyridine, 3-(2-propenyloxy)- serves as a versatile intermediate in the synthesis of more complex pyridine derivatives. For instance, this compound has been utilized in the regioselective difunctionalization of pyridines through 3,4-pyridyne intermediates, as demonstrated in recent literature. The allyloxy group provides a convenient handle for further functionalization, enabling the preparation of diverse pyridine-based scaffolds .
In continuous flow chemistry applications, related pyridine derivatives have been successfully manipulated through multi-step procedures that demonstrate high reproducibility, good temperature control, and potential for industrial scale-up .
Chemical Reactivity and Transformations
Radical Cyclization Reactions
One of the most significant applications of Pyridine, 3-(2-propenyloxy)- in organic synthesis is its participation in radical cyclization reactions. Research has demonstrated that this compound and its derivatives (particularly 2-bromo-3-allyloxy pyridine) can undergo switchable regioselective radical cyclizations to form either 5-exo or 6-endo products under photoredox conditions .
The regioselectivity of these cyclizations can be controlled by varying the hydrogen atom transfer (HAT) agent:
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Using polarity-matched thiol-based HAT agents promotes selective formation of 5-exo cyclization products
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Limiting the solubility of the HAT reagent (e.g., Hantzsch ester) leads to selective formation of thermodynamically favored 6-endo products
This switchable catalysis strategy enables the construction of diverse fused N-heteroaromatic/saturated ring systems with excellent selectivity. The rate constant for H-atom transfer from t-BuSH to primary alkyl radicals (k ≈ 8 × 10^6 M^-1s^-1) exceeds that for pyridyl neophyl rearrangements (k ≈ 8 × 10^2 s^-1) by four orders of magnitude, explaining the basis for the observed selectivity control .
Functionalization via Pyridyne Intermediates
Another important transformation involves the regioselective difunctionalization of related 3-chloropyridines via 3,4-pyridyne intermediates. This approach enables the preparation of tri-substituted pyridines through a sequence involving:
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Regioselective lithiation of 3-chloro-2-ethoxypyridine
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Treatment with aryl- or alkylmagnesium halides
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Heating to generate 3,4-pyridynes
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Regioselective addition of the Grignard moiety at position 4
This methodology has been successfully adapted to continuous flow setups, offering advantages in reproducibility and scalability for potential industrial applications.
Other Transformations
Additional transformations of Pyridine, 3-(2-propenyloxy)- and related derivatives include:
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Oxidation of the allyl group
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Palladium-catalyzed coupling reactions via the terminal alkene
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Rearrangement reactions
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Electrophilic addition to the double bond
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Epoxidation and subsequent ring-opening reactions
Applications in Pharmaceutical and Medicinal Chemistry
CXCR4 Receptor Ligands
Pyridine, 3-(2-propenyloxy)- and related pyridine derivatives have shown potential in the development of CXCR4 chemokine receptor binding compounds. The CXCR4 receptor is implicated in various disease processes, including HIV infection, cancer metastasis, and inflammatory conditions, making it an important therapeutic target .
Functionalized pyridines containing allyloxy groups have been incorporated into complex molecular scaffolds designed to interact with the CXCR4 receptor. These compounds potentially influence processes such as:
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Stem cell mobilization
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Leukocyte migration
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Inflammatory responses in conditions like rheumatoid arthritis
Building Blocks in Drug Discovery
The compound serves as a valuable building block in medicinal chemistry, particularly in the construction of drug candidates containing pyridine-based scaffolds. The presence of the allyloxy group provides a convenient handle for introducing structural diversity and functional group compatibility.
Several research programs have utilized pyridine derivatives with allyloxy substituents in the synthesis of bioactive compounds targeting various therapeutic areas, including:
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Central nervous system disorders
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Antimicrobial agents
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Anti-inflammatory drugs
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Cancer therapeutics
Related Compounds and Comparative Analysis
Chlorinated Derivatives
4-chloro-3-(2-propenyloxy)-pyridine (CAS: 383901-77-7) is a closely related compound that has been studied for its unique reactivity patterns and applications in organic synthesis. This compound has a molecular formula of C8H8ClNO and a molecular weight of 169.611 .
The presence of the chlorine atom at the 4-position introduces additional reactivity possibilities, including:
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Metal-catalyzed cross-coupling reactions
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Nucleophilic aromatic substitution
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Directed metalation strategies
Other Functionalized Pyridines
Several other functionalized pyridines bear structural similarities to Pyridine, 3-(2-propenyloxy)-, including:
| Compound | CAS Number | Structural Features | Distinguishing Properties |
|---|---|---|---|
| 3-(Prop-2-en-1-yl)pyridine | 7300-28-9 | Direct C-C bond between pyridine and allyl group | Different reactivity profile due to C-C vs. C-O linkage |
| Pyridine, 3-(methoxymethoxy)-4-(2-propenyloxy)- | 383901-16-4 | Additional methoxymethoxy group at 3-position | Enhanced complexity with two different ether linkages |
| 4-(phenylmethoxy)-3-(2-propenyloxy)-pyridine | 383901-79-9 | Additional benzyloxy group at 4-position | Increased steric bulk affecting reactivity patterns |
The comparison of these compounds reveals how subtle structural modifications can significantly influence chemical reactivity, physical properties, and potential applications in various fields .
Recent Research Developments
Multicomponent Synthesis
Recent advances in multicomponent synthesis methodologies have incorporated pyridine derivatives bearing allyloxy substituents. For example, palladium-supported catalysts have been employed in the synthesis of tri-substituted pyridines using ammonium acetate as a nitrogen source via an acceptorless alcohol dehydrogenation strategy. These approaches offer broad substrate scope using readily available alcohols as starting materials .
Such methodologies are particularly valuable for generating diverse pyridine-based libraries for medicinal chemistry screening programs and material science applications.
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool for manipulating pyridine derivatives containing allyloxy groups. Recent studies have demonstrated that:
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2-bromo-3-allyloxy pyridine can undergo selective radical cyclization under blue light irradiation
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Photocatalysts such as 4CzIPN (1 mol%) in combination with HAT catalysts enable selective formation of 5-exo products in excellent yields (>97%)
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Alternative conditions using 3DPAFIPN deliver complementary 6-endo cyclization products with high selectivity
These approaches represent significant advances in the controlled manipulation of pyridine-based structures under mild conditions.
Future Research Directions
Several promising research avenues for Pyridine, 3-(2-propenyloxy)- and related derivatives include:
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Development of selective functionalization protocols targeting specific positions on the pyridine ring
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Exploration of asymmetric transformations using the allyloxy group as a directing element
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Investigation of metal-free activation strategies for constructing complex heterocycles
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Application in continuous flow chemistry for scalable and sustainable synthesis
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Incorporation into novel materials with specialized electronic or optical properties
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Further development as building blocks for pharmaceutical candidates, particularly those targeting the CXCR4 receptor
Current limitations in the field include challenges in controlling selectivity during complex transformations, limited understanding of structure-activity relationships for pharmaceutical applications, and the need for more sustainable synthetic routes.
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